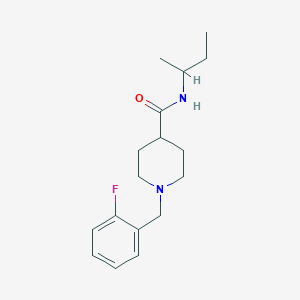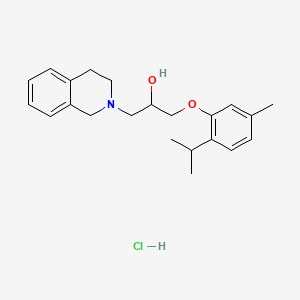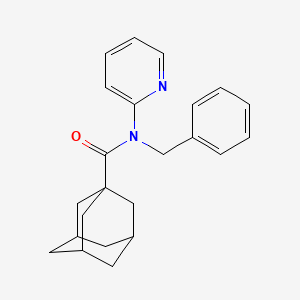
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide, also known as BFB, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.
作用機序
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide exerts its effect on TRPM8 and Nav1.7 channels by binding to specific sites on the channels and blocking their activity. The exact mechanism of action is still being investigated, but it is thought that N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide binds to a hydrophobic pocket on the channels, which leads to a conformational change that results in channel inhibition.
Biochemical and Physiological Effects
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been shown to selectively inhibit the activity of TRPM8 and Nav1.7 channels without affecting the activity of other ion channels. This selectivity makes it a valuable tool compound for the study of pain and cold sensation. N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has also been shown to be non-toxic and well-tolerated in animal models, indicating its potential safety for use in humans.
実験室実験の利点と制限
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is readily available in high yield and purity, making it easy to obtain for research purposes. N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is also highly selective for TRPM8 and Nav1.7 channels, which makes it a valuable tool for studying these channels. However, one limitation of N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide is its relatively short half-life, which may limit its use in some experiments.
将来の方向性
For the use of N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide include the study of pain and cold sensation, as well as the development of new therapeutics for pain and other conditions.
合成法
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzylamine with sec-butyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a reductive amination reaction with piperidine to yield N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide in high yield and purity. The synthesis method has been optimized to produce N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide on a large scale, making it readily available for scientific research purposes.
科学的研究の応用
N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential application as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperatures and pain. N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide has also been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is a key player in the transmission of pain signals. These properties make N-(sec-butyl)-1-(2-fluorobenzyl)-4-piperidinecarboxamide a promising tool compound for the study of pain and cold sensation.
特性
IUPAC Name |
N-butan-2-yl-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O/c1-3-13(2)19-17(21)14-8-10-20(11-9-14)12-15-6-4-5-7-16(15)18/h4-7,13-14H,3,8-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMXMJIQPFNHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-bromophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5175938.png)



![3-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5175975.png)




![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5176014.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methylphenyl)-4-pyrimidinyl]phenol](/img/structure/B5176015.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5176019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5176024.png)
![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5176038.png)